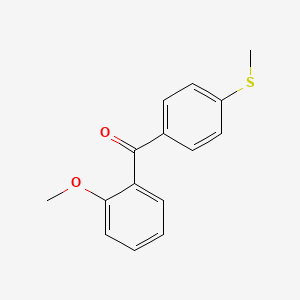

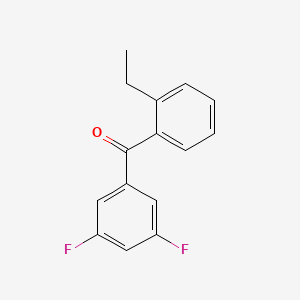

3,5-Difluoro-2'-ethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photophysical Behavior of DFHBI Derivatives

- The photophysical behavior of DFHBI derivatives, which include molecules like (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogs, was characterized. These molecules are known for their fluorogenic properties, binding to the Spinach aptamer for RNA imaging. It was found that impeding photoisomerization significantly enhances the fluorescence signal of these molecules. The fluorescence of DFHBI-type molecules is highly sensitive to the medium's pH and solvent-specific interactions such as hydrogen bonding and polarity (Santra et al., 2019).

Chemistry and Reactivity of Fluorinated Compounds

- Fluorine-containing electron-withdrawing substituents were studied for their influence on the reactivity of aromatic compounds. The introduction of these substituents enhances the activation of halogen substituents towards nucleophilic attack, allowing for various substitution reactions and the creation of novel N- and S-containing groups. The study also highlighted synthetic possibilities in heterocyclic chemistry, offering a platform for generating novel fluorine-containing molecules (Sipyagin et al., 2004).

Material Science and Polymer Chemistry

Preparation of Fluorinated Aromatic Polymers

- The reactivity and efficacy of 2,6-difluoro-2'-sulfobenzophenone as a new monomer for creating sulfonated high-molecular-weight aromatic polymers were demonstrated. These polymers are used in fuel cell proton-exchange membranes, showcasing the versatility of organolithium chemistry in creating functional monomers with fluorine atoms activated for nucleophilic aromatic substitution reactions (Jutemar et al., 2010).

Reactivity and Polymerization of Difluorinated Compounds

- The reactivity of 3,5-difluorobenzophenone in nucleophilic aromatic substitution (NAS) reactions was studied. High molecular weight, amorphous poly(arylene ether)s with pendant benzoyl groups were prepared, showcasing the potential of difluorinated compounds in polymer chemistry. The study emphasized the geometric isomerism of the synthesized poly(arylene ether)s and compared their properties with known polymers like PEEK or substituted poly(phenylene oxide) (Beek & Fossum, 2009).

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-(2-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-5-3-4-6-14(10)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEBJOXCCDOXBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2'-ethylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

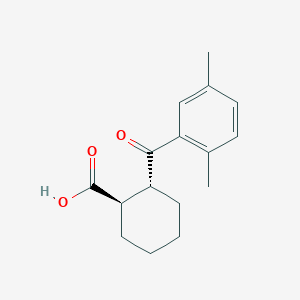

![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)

![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)

![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)

![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)

![cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358970.png)